4-Cyclopropyl-6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine
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Overview
Description
4-Cyclopropyl-6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine core substituted with cyclopropyl, piperazinyl, and difluorophenyl groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction between a cyclopropyl-substituted pyrimidine and a piperazine derivative containing a difluorophenyl group can be catalyzed by palladium in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes scaling up the reaction conditions, using continuous flow reactors, and employing green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
4-Cyclopropyl-6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropyl-6-methyl-N-phenyl-N-trifluoroacetyl-pyrimidin-2-amine: Shares a similar pyrimidine core but differs in the substituents attached to the core.
2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one: Contains a pyrimidine ring with piperazine and methyl groups, similar to the target compound.
Uniqueness
4-Cyclopropyl-6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine is unique due to its specific combination of cyclopropyl, piperazinyl, and difluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H22F2N4 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-cyclopropyl-6-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]-2-methylpyrimidine |
InChI |
InChI=1S/C19H22F2N4/c1-13-22-18(14-2-3-14)11-19(23-13)25-8-6-24(7-9-25)12-15-4-5-16(20)10-17(15)21/h4-5,10-11,14H,2-3,6-9,12H2,1H3 |
InChI Key |
HNYRBLJVHVWFSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)CC3=C(C=C(C=C3)F)F)C4CC4 |
Origin of Product |
United States |
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